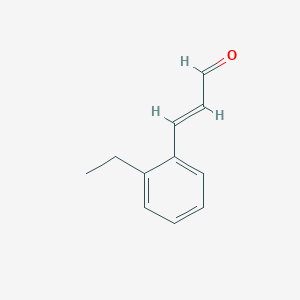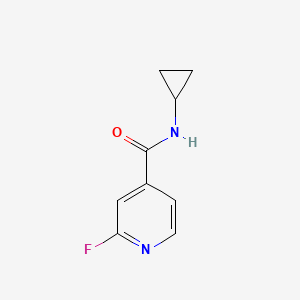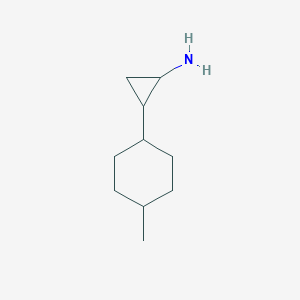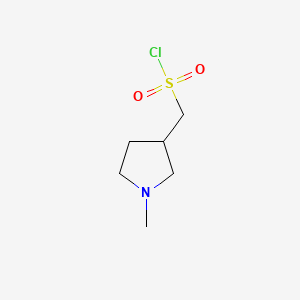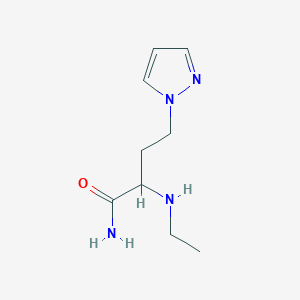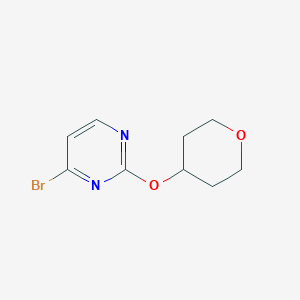
4-Bromo-2-(oxan-4-yloxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(oxan-4-yloxy)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a bromo group at the 4-position and an oxan-4-yloxy group at the 2-position. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(oxan-4-yloxy)pyrimidine typically involves the reaction of 4-bromo-2-chloropyrimidine with oxan-4-ol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the oxan-4-yloxy group. The reaction can be represented as follows:
4-Bromo-2-chloropyrimidine+Oxan-4-olBase, Refluxthis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-(oxan-4-yloxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The oxan-4-yloxy group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Reactions: Products include various substituted pyrimidines.
Oxidation Reactions: Products include oxidized derivatives of the oxan-4-yloxy group.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(oxan-4-yloxy)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Material Science: The compound can be used in the synthesis of organic materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(oxan-4-yloxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromo and oxan-4-yloxy groups can interact with the active sites of enzymes or receptors, leading to inhibition or modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-(oxan-4-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-Bromo-2-(oxan-4-yloxy)benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
4-Bromo-2-(oxan-4-yloxy)thiazole: Similar structure but with a thiazole ring instead of a pyrimidine ring.
Uniqueness: 4-Bromo-2-(oxan-4-yloxy)pyrimidine is unique due to the presence of both a bromo group and an oxan-4-yloxy group on the pyrimidine ring. This combination of functional groups provides the compound with distinct chemical reactivity and biological activity, making it valuable for various scientific research applications.
Eigenschaften
Molekularformel |
C9H11BrN2O2 |
|---|---|
Molekulargewicht |
259.10 g/mol |
IUPAC-Name |
4-bromo-2-(oxan-4-yloxy)pyrimidine |
InChI |
InChI=1S/C9H11BrN2O2/c10-8-1-4-11-9(12-8)14-7-2-5-13-6-3-7/h1,4,7H,2-3,5-6H2 |
InChI-Schlüssel |
MYWZQAISPGEBDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1OC2=NC=CC(=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



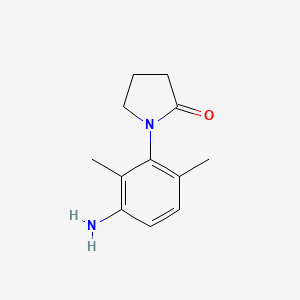
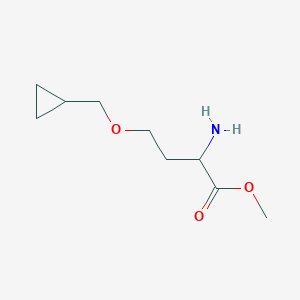
![3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13622482.png)
